Chemical properties of 2-Aminomethyl-3-fluoro-4-methylpyridine
Chemical properties of 2-Aminomethyl-3-fluoro-4-methylpyridine
The following technical guide details the chemical properties, synthesis, and applications of 2-Aminomethyl-3-fluoro-4-methylpyridine (CAS 756807-57-5).
A Strategic Fluorinated Scaffold for Medicinal Chemistry
CAS Registry Number: 756807-57-5
Synonyms: (3-Fluoro-4-methylpyridin-2-yl)methanamine; 3-Fluoro-4-methyl-2-picolylamine.[1]
Molecular Formula: C
Part 1: Executive Technical Summary
2-Aminomethyl-3-fluoro-4-methylpyridine is a specialized heterocyclic building block characterized by a trisubstituted pyridine ring. It features a primary aminomethyl group at position 2, a fluorine atom at position 3, and a methyl group at position 4.[2]
This molecule is a critical "bioisostere" in drug discovery.[2] The C3-fluorine atom is the functional core of this scaffold; it exerts a profound electronic influence on the pyridine nitrogen (lowering pK
Part 2: Structural Analysis & Electronic Properties
Electronic Architecture
The reactivity and binding profile of this molecule are defined by the interplay between the electron-withdrawing fluorine and the electron-donating methyl group.
| Feature | Chemical Consequence |
| C3-Fluorine (Ortho-Effect) | Basicity Modulation: The high electronegativity of fluorine ( |
| C2-Aminomethyl Group | Primary Nucleophile: The exocyclic amine ( |
| C4-Methyl Group | Lipophilicity & Sterics: Adds steric bulk to fill hydrophobic pockets in enzyme active sites and slightly offsets the electron-withdrawing effect of the fluorine via hyperconjugation.[2] |
Conformational Locking
The C3-fluorine atom creates a "conformationally biased" system.[2] The dipole-dipole interaction between the C-F bond and the exocyclic C-N bond often favors specific rotamers, reducing the entropic penalty upon binding to a protein target.[2]
Part 3: Synthetic Pathways
The synthesis of 2-Aminomethyl-3-fluoro-4-methylpyridine typically proceeds from halogenated precursors. The most robust route involves the cyanation of 2-bromo-3-fluoro-4-methylpyridine followed by reduction.
Core Synthesis Workflow
-
Precursor: 2-Bromo-3-fluoro-4-methylpyridine (CAS 884494-37-5).[3][4]
-
Step 1 (Cyanation): Palladium-catalyzed substitution of the bromine with a cyanide source (Zn(CN)
).[2] -
Step 2 (Reduction): Hydrogenation of the nitrile to the primary amine.[2]
Figure 1: Standard retrosynthetic pathway converting the bromo-precursor to the target aminomethyl scaffold.[1]
Detailed Protocol: Nitrile Reduction (Step 2)
Note: This protocol assumes the intermediate 2-cyano-3-fluoro-4-methylpyridine has been isolated.
-
Setup: Charge a hydrogenation vessel with 2-cyano-3-fluoro-4-methylpyridine (1.0 eq) dissolved in methanolic ammonia (7N NH
in MeOH). -
Catalyst: Add Raney Nickel (approx. 20 wt% of substrate) under an argon atmosphere. Caution: Raney Ni is pyrophoric.[2]
-
Reaction: Purge with H
gas and stir at room temperature under 1 atm (balloon) or mild pressure (30 psi) for 4–16 hours. -
Workup: Filter through a celite pad to remove the catalyst.[2] Rinse with MeOH.[2]
-
Purification: Concentrate the filtrate. The product is often converted to the dihydrochloride salt (using HCl/dioxane) for long-term stability, as the free base can absorb CO
from the air.[2]
Part 4: Reactivity & Handling
Chemoselectivity Map
The molecule possesses two nitrogen centers with distinct reactivity profiles.[2]
Figure 2: Functional group reactivity profile. The exocyclic amine is the primary handle for synthesis.[2]
Stability & Storage
-
Hygroscopicity: The free base is hygroscopic and readily forms carbamates with atmospheric CO
.[2] Store under nitrogen or argon.[5] -
Salt Form: The dihydrochloride salt is the preferred form for storage.[2] It is a white to off-white solid, stable at room temperature if kept dry.[2]
-
Incompatibility: Avoid strong oxidizing agents.[2][6] The benzylic-like position (aminomethyl) is susceptible to oxidation if left exposed to air/light over prolonged periods.[2]
Part 5: Medicinal Chemistry Applications
Kinase Inhibitor Design
This scaffold is frequently used to mimic the adenine ring of ATP in Type I/II kinase inhibitors.[2]
-
H-Bonding: The pyridine nitrogen (N1) can serve as a weak H-bond acceptor in the hinge region of kinases.
-
Fluorine Interaction: The C3-fluorine can engage in orthogonal multipolar interactions with carbonyl oxygens or backbone amides in the protein pocket.[2]
P2X3 Receptor Antagonists
Analogs of this scaffold have been explored in the development of P2X3 antagonists for chronic cough and pain.[2] The 3-fluoro group improves metabolic stability by blocking the site most prone to cytochrome P450 oxidation (C3), extending the half-life (
References
-
PubChem Compound Summary. (2025). (3-Fluoro-4-methylpyridin-2-yl)methanamine dihydrochloride. National Center for Biotechnology Information.[2] Link
-
Alfa Chemistry. (2025).[2] Product Sheet: 2-Pyridinemethanamine, 3-fluoro-4-methyl- (CAS 756807-57-5).[1] Link
-
ChemicalBook. (2025).[2][7] 2-Bromo-3-fluoro-4-methylpyridine (Precursor CAS 884494-37-5).[3][4] Link
-
Jubilant Ingrevia. (2022).[2] Safety Data Sheet: Pyridine Derivatives and Aminomethyl Pyridines. (General handling reference for aminomethyl pyridines). Link
Sources
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- 2. 3-氨基-6-氟-4-甲基吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scribd.com [scribd.com]
- 4. Product | Hangzhou YuanDa Chemical [chinayuandachem.jigsy.com]
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